![molecular formula C15H12ClF2NOS B4020564 2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide](/img/structure/B4020564.png)
2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide
Description
Synthesis Analysis
The synthesis of compounds similar to 2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide often involves catalytic anionarylation of acrylic and methacrylic acids amides by diazonium salts or through condensation reactions. For example, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized via copper catalytic anionarylation, demonstrating a method that might be applicable or adaptable to the synthesis of the compound (Baranovskyi et al., 2018).
Molecular Structure Analysis
Analysis of the molecular structure of related compounds, such as N-(2-Chlorophenyl)-(1-Propanamide), reveals insights into the potential structure of our compound. For instance, N-(2-Chlorophenyl)-(1-Propanamide) was analyzed using UV–Vis, IR, NMR, and powder XRD techniques, indicating how similar analytical methods could elucidate the structure of 2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide (Prabhu et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been documented, such as the cyclization of thiocyanatoamides to synthesize substituted 2-aminothiazol-4(5H)-ones, which could suggest potential reactivity paths for our compound as well (Baranovskyi et al., 2018). Additionally, reactions under basic conditions in ethanol or DMSO have been explored for chlorophenyl derivatives, providing insights into the chemical behavior that could be expected (Dyachenko & Krasnikov, 2012).
Physical Properties Analysis
Studies on compounds such as N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide offer valuable data on physical properties, including NMR, UV, and mass spectral data, which can be analogous to understanding the physical characteristics of 2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide (Manolov et al., 2022).
Chemical Properties Analysis
The chemical properties of similar compounds, such as their antibacterial and antifungal activities, provide a basis for inferring the potential chemical properties of 2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide. For example, arylsubstituted halogen(thiocyanato)amides have been tested for their antimicrobial activity, suggesting a pathway to explore the chemical properties of our compound of interest (Baranovskyi et al., 2018).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NOS/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-14-7-4-11(17)8-13(14)18/h2-9H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFCAGKROYCAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)SC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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